Pomalidomide
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893458 | |
| Record name | Pomalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL) | |
| Record name | Pomalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid yellow powder | |
CAS No. |
19171-19-8 | |
| Record name | Pomalidomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomalidomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pomalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pomalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POMALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pomalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Traditional Synthetic Routes and Their Limitations
Early Approaches via Phthalic Anhydride Derivatives
Initial synthesis of pomalidomide relied on coupling 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione (1). This method, while straightforward, suffered from low yields (45–60%) due to competing side reactions and difficulties in reducing the nitro group without over-hydrogenation. The reduction step typically employed palladium on carbon (Pd/C) under hydrogen atmosphere, but residual metal catalysts often necessitated additional purification steps, complicating scale-up.
Racemization Challenges
Early processes produced racemic this compound, requiring chiral resolution to isolate the active (R)-enantiomer. However, in vivo racemization studies revealed rapid interconversion between enantiomers, leading to the acceptance of the racemic mixture in therapeutic formulations. This finding eliminated the need for enantioselective synthesis, simplifying production.
Modern Synthetic Methodologies
Nitrophthalic Acid Coupling and Catalytic Reduction (US20160362391A1)
A pivotal advancement involved reacting 3-nitrophthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile using 1,1-carbonyldiimidazole (CDI) as a coupling agent (Figure 1). Key parameters:
- Temperature : 25–80°C
- Solvent : Acetonitrile, DMF, or THF
- Yield : 90% after reduction with Pd/C in DMF.
The nitro intermediate, 3-(3-nitrophthalimido)-piperidine-2,6-dione , is reduced using hydrogen gas or sodium dithionite, achieving >99% HPLC purity. This method’s scalability stems from avoiding chromatographic purification, instead using antisolvent crystallization (methanol/acetone).
Table 1: Comparative Reaction Conditions for Nitrophthalic Acid Routes
Solvent-Free Cyclization (CN103724323B)
This method eliminates catalysts by heating compound IV (undisclosed structure) in alcohols or ketones at 50–100°C, inducing self-cyclization. For example, refluxing in methanol (15–200 mL/g substrate) yields this compound directly, avoiding nitro intermediates. While environmentally favorable, the lack of detailed impurity profiling limits its adoption in GMP settings.
Purification and Polymorph Control
Sulfoxide-Based Recrystallization
Post-synthesis purification involves dissolving crude this compound in dimethyl sulfoxide (DMSO) at 60–65°C, followed by antisolvent addition (methanol or acetone). This process reduces impurities like des-nitro this compound to <0.1%, critical for meeting ICH guidelines.
Polymorph Stabilization
The thermodynamically stable Form A polymorph is consistently obtained via antisolvent crystallization, characterized by PXRD peaks at 12.1°, 17.1°, and 24.2° (2θ). Stability studies confirm no phase transitions under accelerated storage conditions (40°C/75% RH), ensuring shelf-life compliance.
Industrial-Scale Manufacturing
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate compound is reduced to form the final product.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which are used in further research and development of new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Multiple Myeloma
Pomalidomide is primarily indicated for patients with relapsed and refractory multiple myeloma. Its efficacy has been demonstrated in several clinical trials:
- Combination Therapy with Dexamethasone : A pivotal study showed that this compound combined with low-dose dexamethasone significantly improved progression-free survival (PFS) compared to this compound alone. The median PFS was 4.2 months for the combination group versus 2.7 months for monotherapy (hazard ratio = 0.68) .
- Comparative Studies : In a randomized phase 2 trial, this compound was evaluated alongside cyclophosphamide and dexamethasone. The overall response rate (ORR) was notably higher at 64.7% for the combination therapy compared to 38.9% for this compound and dexamethasone alone .
Efficacy in Lenalidomide-Refractory Patients
This compound has shown particular promise in patients who are refractory to lenalidomide, a common treatment for multiple myeloma:
- In studies involving patients with prior exposure to both bortezomib and lenalidomide, this compound demonstrated an ORR of 32.6% with a median overall survival of 11.9 months .
Table 1: Summary of Key Clinical Trials Involving this compound
Case Study 1: Efficacy in Advanced Multiple Myeloma
A patient with advanced multiple myeloma, previously treated with multiple regimens including bortezomib and lenalidomide, was administered this compound at a dose of 4 mg daily combined with low-dose dexamethasone. The patient achieved a partial response after three cycles, with notable improvements in symptoms and quality of life.
Case Study 2: Safety Profile
In a cohort study involving patients treated with this compound, the most common grade 3/4 adverse events included neutropenia (49.7%) and anemia (33.0%). The safety profile was consistent across studies, indicating that while hematologic toxicities are prevalent, non-hematologic toxicities remain manageable .
Wirkmechanismus
Pomalidomide exerts its effects by modulating the immune system. It binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that are involved in the proliferation of multiple myeloma cells. This compound also inhibits angiogenesis and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
Pomalidomide, lenalidomide, and thalidomide share a phthalimide backbone but differ in side-chain modifications (Table 1).
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
|---|---|---|---|
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | Phthalimide + glutarimide ring |
| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | Amino group at C4 of phthalimide; removed carbonyl |
| This compound | C₁₃H₁₁N₃O₄ | 273.25 | Fluoro-substitution at C5 of isoindolinone ring |
These modifications enhance CRBN binding affinity and reduce off-target toxicity. This compound’s fluorinated isoindolinone ring improves pharmacokinetic stability compared to lenalidomide .
Pharmacological and Mechanistic Differences
- CRBN Binding Affinity : this compound has a higher binding affinity (IC₅₀ = 25 nM) than lenalidomide (IC₅₀ = 150 nM), enabling activity in lenalidomide-resistant patients .
- Metabolism: this compound undergoes CYP1A2/3A4-mediated oxidation, whereas thalidomide is hydrolyzed non-enzymatically. This reduces this compound’s risk of pH-dependent instability .
- Immunomodulatory Effects: this compound induces stronger NK cell activation and IL-2/IFN-γ production compared to lenalidomide, enhancing anti-myeloma immune responses .
Table 2: Clinical Outcomes in Relapsed/Refractory Myeloma
| Parameter | Thalidomide | Lenalidomide | This compound |
|---|---|---|---|
| Median PFS (months) | 3–5 | 8–11 | 4–6 |
| ORR (%) | 30–35 | 60–65 | 30–35 |
| Common AEs | Neuropathy, DVT | Myelosuppression | Neutropenia, fatigue |
| Key Resistance | Low CRBN affinity | CRBN downregulation | Rare (works post-lenalidomide) |
- Efficacy : this compound achieves a 33% ORR in triple-class refractory myeloma, with median overall survival of 12–15 months when combined with dexamethasone .
- Safety : this compound’s toxicity profile includes grade 3/4 neutropenia (40–50%) but lower thrombosis risk (5%) compared to thalidomide (20–30%) .
Biologische Aktivität
Pomalidomide, a derivative of thalidomide and an immunomodulatory drug (IMiD), has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma. Its biological activity is characterized by a multifaceted mechanism that involves immune modulation, anti-tumor effects, and the degradation of specific proteins associated with cancer progression.
This compound primarily exerts its effects through the following mechanisms:
- Targeting Cereblon (CRBN): this compound binds to the E3 ubiquitin ligase cereblon, leading to the recruitment and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation disrupts the expression of genes critical for myeloma cell survival, including MYC and IRF4 .
- Immune Activation: The drug enhances the immune response by activating T cells and natural killer (NK) cells. Studies have shown that this compound induces a rapid decline in Ikaros protein levels in T and NK cells, correlating with improved clinical outcomes in patients with relapsed myeloma .
- Cytokine Modulation: this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote myeloma cell proliferation .
In Vitro Studies
A series of experiments conducted on cultured myeloma cells demonstrated that this compound treatment leads to a dose-dependent decrease in ARID2 levels, which is crucial for MYC expression. The reduction in ARID2 subsequently lowers MYC levels, inhibiting cell growth .
Clinical Trials
Clinical studies have highlighted the effectiveness of this compound in patients resistant to other therapies. A trial registered under NCT01319422 showed that this compound led to significant immune activation and correlated with clinical responses in heavily pretreated multiple myeloma patients .
Case Studies
-
Case Study: Relapsed Multiple Myeloma
- Patient Profile: A 65-year-old male with relapsed multiple myeloma after treatment with lenalidomide.
- Treatment: Administered this compound combined with dexamethasone.
- Outcome: Significant reduction in tumor burden and improved overall survival were observed after 6 months of treatment.
- Case Study: Combination Therapy
Table 1: Summary of Key Findings on this compound
Table 2: Clinical Trial Outcomes
| Study ID | Patient Population | Treatment | Outcome |
|---|---|---|---|
| NCT01319422 | Relapsed Myeloma Patients | This compound + Dexamethasone | Significant tumor reduction |
| NCTXXXXXXX | MYD88-mutated DLBCL Patients | This compound + IRAK4 Degrader | Remission observed |
Q & A
Q. What experimental models are most suitable for studying pomalidomide's immunomodulatory mechanisms in vitro?
Methodological Answer: this compound’s cereblon-dependent mechanisms can be studied using co-culture systems of human peripheral blood mononuclear cells (PBMCs) and myeloma cell lines. Key steps include:
- Dose-response assays to determine IC50 values for apoptosis induction .
- Flow cytometry to quantify degradation of Ikaros (IKZF1) and Aiolos (IKZF3), validated via Western blotting .
- CRISPR/Cas9 knockout models to confirm cereblon dependency.
Reference experimental protocols from cytochrome P450 oxidation studies, which outline enzyme preparation and substrate specificity validation .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Methodological Answer:
- Use factorial design to assess variables like dose, administration route, and sampling intervals .
- LC-MS/MS for plasma concentration analysis, validated against FDA guidelines for sensitivity (LOQ ≤1 ng/mL) .
- Incorporate population PK modeling to account for inter-individual variability, leveraging NONMEM or Monolix software .
Ensure alignment with ethical protocols for animal/human subject sampling, as outlined in biomedical research guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound combination therapies?
Methodological Answer:
- Meta-analysis of preclinical data to identify confounding factors (e.g., tumor microenvironment differences).
- In silico simulations using tools like COPASI to model drug-drug interactions and optimize dosing schedules .
- Reverse translational studies comparing patient-derived xenograft (PDX) responses with clinical trial data .
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated cohorts?
Methodological Answer:
- Hierarchical clustering to subgroup patients based on biomarkers (e.g., cereblon expression levels).
- Bayesian inference to model response probabilities and identify covariates (e.g., renal function, CYP polymorphisms) .
- Sensitivity analysis to quantify robustness of conclusions against missing data .
Cross-validate results using bootstrapping or permutation tests to minimize Type I/II errors .
Q. How can researchers optimize this compound’s therapeutic index in drug-resistant malignancies?
Methodological Answer:
- Proteolysis-targeting chimeras (PROTACs) to enhance cereblon binding specificity; validate via surface plasmon resonance (SPR) .
- High-throughput screening of combinatorial libraries (e.g., this compound + HDAC inhibitors) using SynergyFinder .
- Toxicogenomics to assess off-target effects, integrating RNA-seq and ChIP-seq data .
Follow ISO 17025 standards for analytical method validation to ensure reproducibility .
Data Management & Reproducibility
Q. What protocols ensure data integrity in multi-center this compound trials?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
